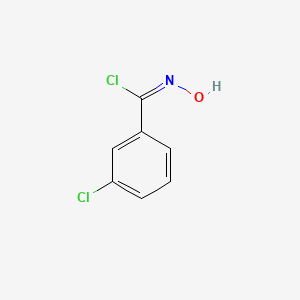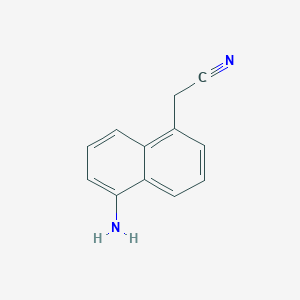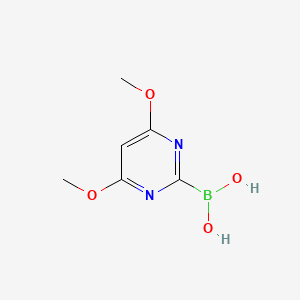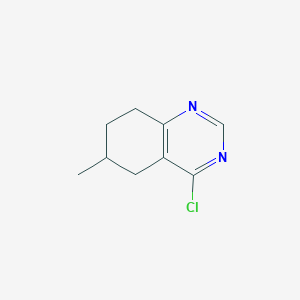
Hydroxy-PEG2-CH2COONa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .
化学反応の分析
Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as chloroacetic acid and bases like sodium hydroxide.
Reaction Conditions: Reactions are usually carried out under controlled temperatures and pH to ensure optimal yield and purity.
Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .
科学的研究の応用
Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.
Industry: Used in the production of advanced materials and drug delivery systems .
作用機序
Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .
類似化合物との比較
Hydroxy-PEG2-CH2COOH: Another PEG-based linker with similar properties but without the sodium salt form.
PEG Linkers: Various PEG-based linkers with different chain lengths and functional groups.
Uniqueness: Hydroxy-PEG2-CH2COONa is unique due to its specific structure, which allows for efficient and selective protein degradation. Its sodium salt form enhances its solubility and stability, making it a preferred choice in the synthesis of PROTACs .
特性
分子式 |
C6H11NaO5 |
|---|---|
分子量 |
186.14 g/mol |
IUPAC名 |
sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
InChIキー |
AJBBUMHAVPXZNS-UHFFFAOYSA-M |
正規SMILES |
C(COCCOCC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7R)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride](/img/structure/B11908376.png)


![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)







